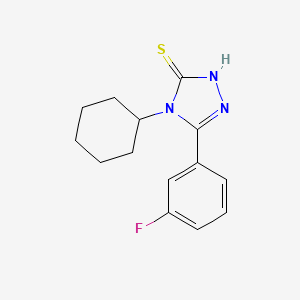

4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-cyclohexyl-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXWSAVDRIGZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclohexyl isothiocyanate with 3-fluorobenzohydrazide in the presence of a base such as sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Substitution Reactions

The thiol (-SH) group at position 3 of the triazole ring is highly reactive, enabling nucleophilic substitution.

S-Alkylation

The thiol group undergoes alkylation with alkyl halides or bromoethers under mild basic conditions:

Example Reaction:

4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol reacts with 2-(4-chlorophenoxy)ethyl bromide in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base, yielding the corresponding thioether derivative .

Nucleophilic Aromatic Substitution

The 3-fluorophenyl group may participate in aromatic substitution, though direct evidence for this compound is limited. Analogous triazoles undergo fluorophenyl substitution with strong nucleophiles (e.g., amines) under catalytic conditions .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids, though specific studies on this compound are sparse.

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH | Disulfide dimer | Common for triazole-thiols; inferred from analogous compounds |

Cyclization and Ring-Modification Reactions

The triazole ring can undergo further cyclization or modification under specific conditions:

Triazole Ring Functionalization

In alkaline media, the triazole-thiol may react with electrophiles (e.g., aldehydes) to form Schiff bases or fused heterocycles . For example:

4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol reacts with 3-methoxybenzaldehyde to form a Schiff base derivative.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Schiff Base Formation | 3-Methoxybenzaldehyde, THF, RT | 4-{[(3-Methoxyphenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol | 65% |

Metal Coordination

The thiol and triazole nitrogen atoms can act as ligands for metal ions, forming complexes with potential catalytic or pharmaceutical applications. Studies on analogous compounds demonstrate coordination with transition metals like Cu(II) and Zn(II) .

Comparative Reactivity of Structural Analogues

The reactivity profile varies with substituents:

| Compound | Substituent | Key Reactivity Differences | Reference |

|---|---|---|---|

| 4-Cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 2-Fluorophenyl | Lower steric hindrance enables faster S-alkylation | |

| 4-Cyclohexyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 4-Chlorophenyl | Enhanced electrophilic substitution at the para position |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazole exhibit significant antibacterial properties. For instance, compounds containing the triazole ring have been shown to possess potent activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that triazole derivatives synthesized through Mannich reactions displayed enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin and vancomycin. Specifically, certain derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than those of standard treatments .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin | E. coli | 32 | |

| Triazole Hybrid A | MRSA | 4 | |

| Triazole Hybrid B | P. aeruginosa | 8 |

Antifungal Properties

Triazole compounds are also recognized for their antifungal activity. Research has focused on their efficacy against various fungal pathogens. The structural modification of triazoles can enhance their antifungal properties, making them suitable candidates for developing new antifungal agents .

Table 2: Antifungal Activity of Selected Triazole Derivatives

| Compound | Target Fungi | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative C | Candida albicans | 16 | |

| Triazole Derivative D | Aspergillus niger | 32 |

Anticancer Potential

The anticancer properties of triazoles have been explored extensively. Some studies have reported that specific triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, compounds derived from the triazole scaffold have shown promising results in inhibiting the growth of breast and lung cancer cells .

Agricultural Applications

Triazoles are widely used in agriculture as fungicides due to their effectiveness against a broad spectrum of fungal diseases affecting crops. The introduction of 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol could enhance the efficacy of existing fungicides or lead to the development of new formulations with improved safety profiles for crops.

Table 3: Efficacy of Triazoles as Fungicides

| Fungicide | Target Pathogen | Application Rate (g/ha) | Reference |

|---|---|---|---|

| Triazole E | Fusarium spp. | 250 | |

| Triazole F | Botrytis cinerea | 300 |

Material Science Applications

The unique chemical structure of triazoles allows them to be utilized in materials science for creating polymers and other advanced materials with specific properties such as thermal stability and chemical resistance. Research is ongoing to explore how these compounds can be integrated into coatings and composites for enhanced durability and performance.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-donating groups (e.g., -NH2, -OCH3) at position 5 exhibit enhanced antioxidant activity due to improved radical scavenging capacity. For example, 4-amino-5-phenyl derivatives (AT) showed IC50 values comparable to ascorbic acid in DPPH assays . In contrast, the 3-fluorophenyl group in the target compound (electron-withdrawing) may reduce antioxidant efficacy but enhance antimicrobial or anti-tubercular properties .

- Cyclohexyl vs.

Yield Comparison :

Pharmacological Profiles

- Antimicrobial Activity: Derivatives with halogenated aryl groups (e.g., 3-chlorophenyl or 2-fluorophenyl) show broad-spectrum antimicrobial activity. For instance, 5-(3-chlorophenyl)-4-[(2-fluorobenzylidene)amino]-...-thiol inhibited bacterial growth at MIC values of 6.25–12.5 µg/mL .

- Anti-Tubercular Activity: Fluorophenoxy-substituted analogs (e.g., 4-amino-5-(4-fluoro-3-phenoxyphenyl)-thiol) demonstrated potent activity against Mycobacterium tuberculosis (MIC: 1.56 µg/mL) .

- Antioxidant Activity : Electron-donating groups (-NH2, -OCH3) enhance radical scavenging, with IC50 values as low as 5.84 µg/mL in DPPH assays .

Biological Activity

4-Cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula : CHNS

Molecular Weight : 259.37 g/mol

CAS Number : 38942-57-3

Synthesis Methods

The synthesis of 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. Common methods include:

- Formation of the Triazole Ring : Cyclization of suitable precursors under acidic or basic conditions.

- Introduction of Substituents : Utilizing nucleophilic aromatic substitution to introduce the fluorophenyl group.

- Final Assembly : The thiol group is incorporated through thiolation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

- Cytotoxicity Testing : The compound has shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma). The MTT assay revealed that it selectively inhibits cancer cell proliferation while sparing normal cells .

- Mechanism of Action : It is believed to exert its effects by inhibiting key enzymes involved in cancer cell metabolism and proliferation, potentially including aromatase and alkaline phosphatases .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- In Vitro Studies : It exhibited significant antibacterial activity against several pathogenic bacteria. In particular, derivatives with triazole-thiol structures have shown enhanced efficacy compared to conventional antibiotics .

Comparative Biological Activity Table

| Activity Type | Cell Line/Pathogen | Effectiveness | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | High cytotoxicity | |

| Anticancer | IGR39 | Selective inhibition | |

| Antimicrobial | Various bacteria | Significant efficacy |

Case Studies

-

Case Study on Anticancer Efficacy :

- In a study assessing the effects of various triazole derivatives on human melanoma and breast cancer cells, 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol was among the top candidates showing potent activity against MDA-MB-231 cells with an IC value significantly lower than that of standard treatments like doxorubicin .

- Antimicrobial Evaluation :

Q & A

Q. What are the established synthetic protocols for 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound is typically synthesized via a multi-step route:

Intermediate Formation : React hydrazinecarbothioamide derivatives with cyclohexylamine and 3-fluorobenzaldehyde under basic conditions to form the triazole-thiol core .

Functionalization : Alkylation or Mannich base reactions introduce S-alkyl or aminoalkyl groups. For example, treatment with alkyl halides in ethanol under reflux yields S-alkyl derivatives .

- Key Parameters :

- Solvent : Ethanol or DMF.

- Catalyst : K₂CO₃ or NaH for alkylation.

- Reaction Time : 6–12 hours at 60–80°C.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N, S content) .

- ¹H-NMR : Identifies proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic fluorophenyl signals at δ 7.1–7.8 ppm) .

- LC-MS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 305) and purity (>95%) .

Q. What are the primary biological screening methods used to evaluate its pharmacological potential?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- PASS Prediction : Computational tools (e.g., PASS Online) predict activity spectra, such as antibacterial or antifungal probabilities (>70% for triazole-thiol derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of S-alkyl derivatives?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours conventionally) and improves yields (85–90% vs. 60–70%) by enhancing reaction kinetics .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst Optimization : Use of NaH instead of K₂CO₃ minimizes side reactions .

Q. What computational approaches are employed to predict binding interactions with target proteins?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., fungal CYP51). Key findings include hydrogen bonding with the triazole-thiol group and hydrophobic interactions with the cyclohexyl substituent .

- ADME Analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 3.2, indicating moderate lipophilicity) .

Q. How do structural modifications (e.g., cyclohexyl vs. phenyl substituents) influence biological activity?

- Methodological Answer :

- SAR Studies :

| Substituent | Activity (MIC vs. C. albicans) | LogP |

|---|---|---|

| Cyclohexyl | 8 µg/mL | 3.2 |

| Phenyl | 32 µg/mL | 2.8 |

- The cyclohexyl group enhances membrane permeability and target affinity due to its bulky, lipophilic nature .

Q. What are the challenges in reconciling experimental spectroscopic data with theoretical DFT calculations?

- Methodological Answer :

- NMR Chemical Shifts : DFT (B3LYP/6-31G**) calculations may deviate by ±0.3 ppm due to solvent effects or conformational flexibility. For example, computed δ 7.5 ppm for fluorophenyl protons vs. experimental δ 7.3 ppm .

- IR Vibrations : Theoretical C=S stretch (1250 cm⁻¹) vs. observed (1235 cm⁻¹) due to crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.